molecular formula C11H14F3N5 B11746078 [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11746078
M. Wt: 273.26 g/mol
InChI Key: IOMQTNHTNNDVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.

    Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Functionalization: The methyl and trifluoroethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, such as a methylene bridge, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to a simpler ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl and trifluoroethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds.

Scientific Research Applications

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Memantine
  • Baclofen

Uniqueness

(1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure and the presence of both methyl and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-10(2-4-16-18)7-15-6-9-3-5-19(17-9)8-11(12,13)14/h2-5,15H,6-8H2,1H3

InChI Key

IOMQTNHTNNDVLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.